![molecular formula C26H43NO5 B593819 Glycochenodeoxycholic acid-d4 CAS No. 1201918-16-2](/img/structure/B593819.png)
Glycochenodeoxycholic acid-d4
Overview
Description
Glycochenodeoxycholic acid-d4 is an internal standard for the quantification of glycochenodeoxycholic acid (GCDCA) by GC- or LC-MS . GCDCA is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid .
Synthesis Analysis
Glycochenodeoxycholic acid-d4 is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid . It reduces the formation of cholic acid in primary human hepatocytes when used at a concentration of 100 µM .
Molecular Structure Analysis
The molecular formula of Glycochenodeoxycholic acid-d4 is C26H39D4NO5 . The formula weight is 453.7 .
Chemical Reactions Analysis
Glycochenodeoxycholic acid-d4 is used as an internal standard for the quantification of glycochenodeoxycholic acid by GC- or LC-MS .
Physical And Chemical Properties Analysis
Glycochenodeoxycholic acid-d4 has a molecular weight of 453.6 g/mol . It has a XLogP3-AA of 4.3, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 .
Scientific Research Applications
Lipidomics Research
Glycochenodeoxycholic acid-d4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications . Lipidomics is a branch of metabolomics where lipids are studied within the context of cellular metabolism. This compound can be used as an internal standard for the quantification of glycochenodeoxycholic acid .
Autophagy Studies
Glycochenodeoxycholic acid-d4 (GCDCA) has been found to reduce the number of LC3 puncta, a marker of autophagy, in L-02 hepatocytes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and this compound can be used to study its mechanisms.
Apoptosis Research
GCDCA has been shown to induce apoptosis in isolated rat hepatocytes . Apoptosis is a form of programmed cell death, and this compound can be used to study the factors that trigger this process.
Protein Kinase C (PKC) Inhibition Studies
The apoptosis induced by GCDCA in rat hepatocytes can be blocked by the protein kinase C (PKC) inhibitor chelerythrine . This suggests that GCDCA can be used in studies investigating the role of PKC in cell death and survival.
Obesity and Diet Research
Fecal levels of GCDCA are decreased in a rat model of high-fat diet-induced obesity . This indicates that GCDCA can be used in research studying the effects of diet on bile acid metabolism and its implications for health and disease.
Clinical Research
GCDCA can be used in clinical research for the quantitation of bile acids in serum . This can be useful in studies investigating the role of bile acids in various health conditions, including liver diseases and metabolic disorders.
Mechanism of Action
Target of Action
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterium-labeled form of Glycochenodeoxycholic acid . The primary target of GCDCA-d4 is the 7-alpha-hydroxysteroid dehydrogenase enzyme . This enzyme is involved in the metabolism of steroids and plays a crucial role in the conversion of primary bile acids to secondary bile acids .
Mode of Action
GCDCA-d4, like its non-deuterated form, acts as a detergent that solubilizes fats for absorption . It interacts with its target enzyme, altering its activity and thus influencing the metabolism of steroids and bile acids .
Biochemical Pathways
The primary biochemical pathway affected by GCDCA-d4 is the bile acid synthesis pathway . By interacting with the 7-alpha-hydroxysteroid dehydrogenase, GCDCA-d4 can influence the conversion of primary bile acids to secondary bile acids . This can have downstream effects on lipid digestion and absorption, as well as various signaling pathways mediated by bile acids .
Pharmacokinetics
As a bile acid, it is known to be absorbed and distributed in the body, participating in the enterohepatic circulation . Its deuterated form may exhibit altered pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
The primary result of GCDCA-d4 action is the solubilization of fats, facilitating their absorption . Additionally, GCDCA-d4 has been reported to induce apoptosis in hepatocytes , which could have significant implications for liver health and disease.
Action Environment
The action of GCDCA-d4, like other bile acids, can be influenced by various environmental factors. These can include diet, gut microbiota composition, and liver health, all of which can impact bile acid synthesis and metabolism . Furthermore, the deuterium labeling of GCDCA-d4 could potentially influence its stability and efficacy under different environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-PKIQRPOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167643 | |
Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201918-16-2 | |
Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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